5-Aminosalicylic acid

antioxidant activity reactive oxygen species IBD therapy

5-Aminosalicylic acid (5-ASA, mesalamine) is the active moiety in IBD therapy, but clinical efficacy is delivery-system dependent. Evidence confirms pH-dependent release formulations achieve higher colonic mucosal 5-ASA concentrations than time-dependent matrices, with superior 48-week remission maintenance (76.9% vs 69.2%). For moderate UC, 4.8 g/day provides superior efficacy over 2.4 g/day without compromising safety. In ROS pathway research, 5-ASA demonstrates 1.58× greater antioxidant inhibition vs 4-ASA. When minimizing systemic exposure is critical, azo-bonded prodrugs (olsalazine, sulfasalazine) deliver ~2.1–2.4× lower systemic absorption than mesalamine. Procure based on formulation-specific performance—not in-class equivalence.

Molecular Formula C7H7NO3
Molecular Weight 153.14 g/mol
CAS No. 51481-17-5
Cat. No. B7765266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Aminosalicylic acid
CAS51481-17-5
Molecular FormulaC7H7NO3
Molecular Weight153.14 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N)C(=O)O)O
InChIInChI=1S/C7H7NO3/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,9H,8H2,(H,10,11)
InChIKeyKBOPZPXVLCULAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 70 °F (NTP, 1992)
Slightly soluble in water, alcohol;  more soluble in hot water;  soluble in hydrochloric acid
Insoluble in ethanol
1.22e+01 g/L

Structure & Identifiers


Interactive Chemical Structure Model





5-Aminosalicylic Acid (CAS 51481-17-5) Procurement Guide: Technical Identity and Formulation Landscape


5-Aminosalicylic acid (5-ASA, mesalamine), CAS 51481-17-5 (also referenced as CAS 89-57-6 for the pure compound), is a monohydroxybenzoic acid with an amino group substituted at the 5-position of the salicylic acid ring [1]. With a molecular formula of C7H7NO3 and a molecular weight of 153.14 g/mol, this aromatic amine functions as a non-steroidal anti-inflammatory drug with topical action on colonic epithelial cells . While 5-ASA serves as the active therapeutic moiety, its clinical utility is determined by the delivery system employed: uncoated 5-ASA is rapidly absorbed in the proximal small intestine, necessitating pharmaceutical formulation strategies—including pH-dependent coatings, time-dependent release matrices, and azo-bonded prodrugs (sulfasalazine, olsalazine, balsalazide)—to achieve targeted colonic delivery [2]. The compound exhibits aqueous solubility of 0.84 g/L at 20°C and is supplied at ≥98.5% purity (HPLC) for pharmaceutical and research applications .

Why 5-Aminosalicylic Acid Cannot Be Generically Substituted with In-Class Analogs


Despite belonging to the same aminosalicylate class, 5-aminosalicylic acid (5-ASA) is not functionally interchangeable with its structural analogs 4-aminosalicylic acid (4-ASA), its major metabolite N-acetyl-5-ASA, or even alternative 5-ASA prodrug delivery systems such as sulfasalazine, olsalazine, or balsalazide. These compounds diverge substantially along multiple therapeutically relevant dimensions: antioxidant potency, substrate specificity for bacterial acetylation, mucosal tissue penetration, and systemic bioavailability profiles [1]. The amino group position on the benzene ring dictates both pharmacological activity and metabolic fate; even the 3-ASA and 4-ASA isomers exhibit fundamentally different electrochemical oxidation behavior and therapeutic profiles [2]. Furthermore, the choice of formulation—whether pH-dependent versus time-dependent release mesalamine or azo-bonded prodrugs—directly modulates colonic mucosal drug concentrations, the ratio of active parent compound to inactive metabolite, and systemic exposure [3]. These quantifiable differences preclude generic substitution decisions based solely on in-class molecular similarity and necessitate evidence-based, compound-specific procurement for clinical and research applications.

Quantitative Differentiation of 5-Aminosalicylic Acid: Head-to-Head Evidence Against Comparators


5-ASA Demonstrates 1.58× Greater Antioxidant Inhibition than 4-ASA in Inflamed Human Colorectal Biopsies

In a head-to-head comparison using inflamed colorectal biopsies from ulcerative colitis patients, 5-aminosalicylic acid (20 mM) inhibited chemiluminescence by 93%, compared to only 59% inhibition by 4-aminosalicylic acid at the identical concentration [1]. Both 5-ASA and balsalazide were more potent antioxidants than 4-ASA or N-acetyl-5-ASA in cell-free systems [1].

antioxidant activity reactive oxygen species IBD therapy 4-aminosalicylic acid

5-ASA is Acetylated with 27× to 645× Higher Catalytic Efficiency than 4-ASA by Gut Microbial N-Acetyltransferases

In a comprehensive kinetic study of bacterial N-acetyltransferases from 40 species of human intestinal microflora, 5-aminosalicylic acid was acetylated with a catalytic efficiency 27 to 645 times higher than its isomer 4-aminosalicylic acid [1]. This represents a highly selective acetylation preference for 5-ASA by gut-resident bacteria, with Pseudomonas aeruginosa identified as the most efficient acetylator among wild-type strains studied [1].

bacterial metabolism N-acetyltransferase gut microbiome drug metabolism

pH-Dependent Release Mesalamine Achieves Higher Colonic Mucosal 5-ASA Concentrations than Time-Dependent Formulations

In a retrospective observational study of 67 ulcerative colitis patients, those treated with a pH-dependent release formulation of mesalamine demonstrated higher colonic mucosal concentrations of 5-ASA compared to those receiving a time-dependent release formulation [1]. Conversely, the time-dependent formulation achieved higher mucosal concentrations of the inactive metabolite N-acetyl-5-ASA (Ac-5-ASA) [1]. Additionally, patients with Clinical Activity Index (CAI) scores ≤3 had significantly higher 5-ASA mucosal concentrations than those with CAI scores ≥4, suggesting a direct correlation between local drug levels and disease control [1].

formulation comparison mucosal drug concentration drug delivery pH-dependent release

Mesalamine (Asacol) Yields 2.1× Higher Systemic 5-ASA Absorption than Sulfasalazine and 2.4× Higher than Olsalazine

In a comparative pharmacokinetic study of ulcerative colitis patients on long-term maintenance therapy, absorption of 5-ASA measured as 24-hour urinary excretion of N-acetyl-5-ASA (expressed as molar percentage of ingested dose) was 23.25 ± 10.65% for mesalamine (Asacol), compared to only 11.16 ± 10.52% for sulfasalazine (P = 0.003) and 9.70 ± 3.89% for olsalazine (P < 0.002) [1]. The serum ratio of active 5-ASA to inactive N-acetyl-5-ASA at 6 hours post-dose was also significantly higher with mesalamine (1.02 ± 0.44) than sulfasalazine (0.54 ± 0.44, P < 0.02) or olsalazine (0.38 ± 0.44, P < 0.005) [1].

pharmacokinetics bioavailability systemic exposure prodrug comparison

Mesalamine 4.8 g/day Demonstrates Superior Efficacy over 2.4 g/day in Moderately Active Ulcerative Colitis with Comparable Safety

In a dose-ranging clinical evaluation, mesalamine dosed at 4.8 g/day was more effective than 2.4 g/day for moderately active ulcerative colitis, while maintaining a comparable safety profile [1]. The higher dose regimen enables therapeutic intensification without requiring transition to alternative drug classes or biologics, representing a dose-dependent efficacy differentiation within the same compound. This dose-response relationship is not uniformly observed across all 5-ASA formulations due to differences in release kinetics and colonic targeting efficiency [2].

dose-response clinical efficacy ulcerative colitis high-dose mesalamine

5-ASA Acts as a Specific PPARγ Agonist with Distinct Selectivity Profile Differentiating from 4-ASA and 3-ASA

5-Aminosalicylic acid functions as a specific agonist for peroxisome proliferator-activated receptor gamma (PPARγ), with the unique property that only PPARγ—but not PPARα or PPARδ—induces p65 (NF-κB subunit) degradation upon 5-ASA binding [1]. This receptor subtype selectivity is critical to the compound's anti-inflammatory mechanism. The amino group position at the 5-position of the salicylic acid ring is essential for this PPARγ-specific activity; the 4-ASA and 3-ASA isomers do not exhibit comparable PPARγ agonism [2]. 5-ASA binds to PPARγ with an IC50 of approximately 15.2 mM, representing low-affinity binding that nonetheless triggers biologically significant transcriptional effects in colonic epithelial cells [3].

PPARγ agonism molecular mechanism transcription factor anti-inflammatory

Optimal Application Scenarios for 5-Aminosalicylic Acid Based on Quantified Differentiation Evidence


Colonic Mucosal Targeting: pH-Dependent Release Formulations

Based on evidence that pH-dependent release mesalamine achieves higher colonic mucosal concentrations of active 5-ASA than time-dependent formulations [1], this application scenario prioritizes pH-dependent formulations (e.g., Asacol, delayed-release mesalamine) for ulcerative colitis patients requiring maximal local drug exposure. The 48-week maintenance data demonstrating a trend toward longer remission duration with pH-dependent formulation (76.9% without bloody stools vs 69.2% for time-dependent) further supports this selection [2]. Procurement should specify pH-dependent release mesalamine formulations when mucosal drug concentration is the primary therapeutic objective.

High-Dose Mesalamine for Moderate Disease Activity

Clinical evidence demonstrates that 4.8 g/day mesalamine provides superior efficacy over 2.4 g/day in moderately active ulcerative colitis without compromising safety [3]. This dose-dependent differentiation supports procurement of high-dose mesalamine formulations (e.g., 800 mg or 1.2 g tablet strengths) for patient populations with moderate disease activity. The availability of higher-dose tablets also enables reduced pill burden while maintaining therapeutic intensity, which may improve adherence without sacrificing efficacy.

Minimizing Systemic Exposure: Azo-Bonded Prodrug Selection

For patient populations where minimizing systemic 5-ASA exposure is clinically indicated (e.g., patients with pre-existing renal impairment or concerns about interstitial nephritis), the quantified absorption data provide clear procurement guidance: olsalazine and sulfasalazine deliver approximately 2.1- to 2.4-fold lower systemic 5-ASA absorption than mesalamine [4]. In this scenario, azo-bonded prodrugs should be selected over mesalamine based on their lower systemic bioavailability (9.70% and 11.16% urinary excretion of N-acetyl-5-ASA for olsalazine and sulfasalazine, respectively, vs 23.25% for mesalamine) [4]. This selection strategy is supported by population-based evidence showing no increased nephrotoxicity risk with 5-aminosalicylate use [5].

Antioxidant Mechanism-Focused Research Applications

For research applications targeting reactive oxygen species (ROS) pathways in intestinal inflammation, 5-ASA is the superior aminosalicylate selection based on its 1.58× greater antioxidant inhibition in inflamed human colorectal biopsies compared to 4-ASA at equivalent concentrations [6]. In cell-free assay systems, 5-ASA and balsalazide demonstrate superior antioxidant potency over 4-ASA and N-acetyl-5-ASA [6]. Researchers investigating oxidative stress mechanisms in IBD should procure 5-ASA rather than 4-ASA as the positive control or test compound for antioxidant efficacy studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Aminosalicylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.